Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of α-Galactosyl-C18-ceramide represents a sophisticated arrangement of distinct structural components that collectively define its chemical identity and biological function. The compound possesses the molecular formula C42H81NO8 with a molecular weight of 728.1 g/mol, establishing it as a substantial lipid molecule within the glycosphingolipid family. The systematic chemical name, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]octadecanamide, reveals the precise stereochemical configuration and structural organization that characterizes this molecule.
The fundamental architecture consists of three primary structural domains that work in concert to create the overall molecular framework. The galactose head group represents the hydrophilic component, featuring the characteristic alpha-D-galactopyranosyl moiety that provides specific recognition properties. This sugar residue contains multiple hydroxyl groups positioned at the 2, 3, 4, and 6 carbon positions, creating a complex three-dimensional arrangement that influences both molecular interactions and conformational flexibility. The alpha-glycosidic linkage between the galactose unit and the ceramide backbone represents a critical structural feature, as this specific stereochemistry distinguishes it from beta-linked analogs and directly impacts biological recognition mechanisms.
The sphingoid base component forms the central structural element, characterized by the (1S,2R,3E) stereochemical configuration that defines the spatial arrangement of functional groups along the eighteen-carbon chain. The 2R configuration at the hydroxyl-bearing carbon establishes the appropriate stereochemistry for biological recognition, while the 3E double bond introduces geometric constraints that influence overall molecular conformation. This trans-configured double bond system creates a rigid structural element that affects membrane integration and molecular packing properties.
Table 1: Structural Components and Stereochemical Features
| Component | Configuration | Carbon Length | Key Features |
|---|---|---|---|
| Galactose Head Group | alpha-D-galactopyranosyl | 6 carbons | Multiple hydroxyl groups, alpha-linkage |
| Sphingoid Base | (1S,2R,3E) | 18 carbons | Trans double bond, 2R hydroxyl |
| Fatty Acid Chain | Octadecanamide | 18 carbons | Saturated amide-linked chain |
| Overall Molecule | - | 42 carbons | Molecular weight 728.1 g/mol |
The fatty acid component consists of an octadecanamide group, representing a fully saturated eighteen-carbon chain linked through an amide bond to the amino group of the sphingoid base. This amide linkage creates a rigid connection that influences the overall molecular conformation and contributes to the formation of hydrogen bonding networks. The saturated nature of this fatty acid chain promotes tight molecular packing and enhances membrane stability when incorporated into lipid bilayers.
Stereochemical analysis reveals that the molecule contains multiple chiral centers, with the most significant being the 1S and 2R configurations within the sphingoid base region. These stereochemical features create a three-dimensional molecular shape that is essential for proper biological recognition and function. The 1S configuration positions the galactosyl-bearing methyl group in the appropriate spatial orientation for interaction with recognition proteins, while the 2R hydroxyl group provides additional hydrogen bonding capabilities.
The conformational flexibility of α-Galactosyl-C18-ceramide is significantly constrained by the trans double bond at the 3,4 position, which creates a rigid structural element that influences the overall molecular shape. This geometric constraint prevents free rotation around the double bond, resulting in a more defined three-dimensional structure compared to fully saturated analogs. The presence of multiple hydroxyl groups throughout the molecule creates an extensive hydrogen bonding network that further stabilizes specific conformational states.
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-XNQSXISPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Alpha-Galactosyl-C18-ceramide, also known as α-Galactosylceramide (α-GalCer), primarily targets Invariant Natural Killer T (iNKT) cells . iNKT cells are a unique subset of T cells that express both T cell receptor and NK cell markers. They play a crucial role in the immune response against various diseases, including cancer.
Mode of Action
The interaction of α-GalCer with its target iNKT cells is mediated through the CD1d molecule . The invariant T cell receptor of the iNKT cell binds to the CD1d:glycolipid complex, leading to the activation of iNKT cells. This interaction triggers a cascade of immune responses, including the release of a range of cytokines.
Biochemical Pathways
Upon activation, iNKT cells rapidly secrete both Th1 and Th2 cytokines. These cytokines then activate other immune cells, such as NK cells, leading to a potent immune response. This process forms part of the body’s broader immune response, contributing to its ability to fight off diseases, including cancer.
Pharmacokinetics
It is known that α-galcer has a strong immunostimulatory effect and shows potent anti-tumor activity in many in vivo models.
Result of Action
The activation of iNKT cells by α-GalCer leads to a potent immune response against various diseases. In the context of cancer, this immune response can result in the destruction of tumor cells. Furthermore, α-GalCer has been shown to protect against spontaneous, carcinogen-, or oncogene-induced primary tumor formation in mice.
Biological Activity
Octadecanamide, also known as stearamide, is a fatty amide derived from stearic acid. The specific compound in focus, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl] octadecanamide, possesses unique structural features that may influence its biological activity. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₈H₃₇NO
- Molecular Weight : 283.49 g/mol
- Structure : Characterized by a long hydrocarbon chain which contributes to its hydrophobic nature and low solubility in water.
Toxicity and Safety
Research indicates that octadecanamide exhibits low toxicity levels. It is unlikely to cause acute oral toxicity or significant skin irritation in humans. Studies have shown that it does not exhibit carcinogenic properties and has minimal effects on bacterial mutagenicity.
Metabolic Role
Octadecanamide functions as a metabolite in fatty acid metabolism and plays a role in lipid peroxidation processes. It is involved in various biochemical pathways that regulate cellular functions and signaling .
Antioxidant Properties
Some studies have highlighted the potential antioxidant activities of fatty amides, including octadecanamide. These compounds may help mitigate oxidative stress by scavenging free radicals, thus contributing to cellular protection against damage .
Comparative Analysis of Fatty Amides
The following table compares octadecanamide with other related fatty amides:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexadecanamide | C₁₆H₃₃NO | Shorter carbon chain; lower melting point |
| Nonadecanamide | C₁₉H₃₇NO | Longer carbon chain; higher melting point |
| Eicosanamide | C₂₀H₄₁NO | Even longer carbon chain; distinct solubility characteristics |
| Lauramide | C₁₂H₂₅NO | Significantly shorter chain; used as a surfactant |
Octadecanamide's unique balance between hydrophobic properties and low toxicity makes it versatile for both industrial and consumer applications.
Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of various fatty acids, including octadecanamide. The results indicated that octadecanamide exhibited significant free radical scavenging activity, which could be beneficial in formulations aimed at reducing oxidative stress .
Study 2: Metabolic Pathways
Research into the metabolic pathways involving octadecanamide revealed its role as a secondary metabolite. This study emphasized its potential in signaling pathways that could influence cell growth and differentiation .
Scientific Research Applications
Octadecanamide derivatives have been studied for their biological activities, particularly as potential therapeutic agents. The presence of the galactopyranosyl moiety enhances interactions with biological membranes and may influence cell signaling pathways.
Ceramide Research
This compound is related to ceramide structures, which are crucial in cellular signaling and apoptosis. Research has indicated that modifications to ceramide structures can affect their biological functions, including their role in cancer cell growth inhibition and neuroprotective effects . Studies have shown that certain ceramide derivatives can cross the blood-brain barrier, making them candidates for neurological therapies .
Glycolipid Synthesis
The compound is utilized in synthesizing glycolipids, which are important for cell recognition and signaling. The synthesis of β-glycolipids from octadecanamide derivatives has been reported to yield high yields with good chemo- and stereoselectivity . These glycolipids have potential applications in vaccine development and immunotherapy.
Drug Delivery Systems
Due to its amphiphilic nature, octadecanamide can be incorporated into drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability . This application is particularly relevant in cancer therapy where targeted drug delivery is crucial.
Cosmetic Applications
The emollient properties of octadecanamide derivatives make them suitable for use in cosmetic formulations. They can enhance skin hydration and improve the texture of creams and lotions .
Case Study 1: Inhibition of Sphingomyelin Synthase
Research conducted by Koolath et al. demonstrated that unique chiral ceramides derived from octadecanamide can inhibit sphingomyelin synthase activity in vitro. This study highlights the potential of these compounds in developing treatments for diseases associated with sphingolipid metabolism disorders .
Case Study 2: Neuroprotective Effects
A study explored the neuroprotective effects of ceramide derivatives on neuronal cells subjected to oxidative stress. The results indicated that certain derivatives of octadecanamide could significantly reduce cell death, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, synthesis routes, and biological roles of analogous glycosphingolipids:
Key Observations
Sugar Moieties :
- The target compound’s α-D-galactose contrasts with β-D-glucose in Termitomycesphin D or sialic acid in GM4 , affecting receptor specificity.
- Sulfation (e.g., 3-O-sulfo in ) increases polarity and enables ionic interactions absent in the target compound.
Acyl Chain Variations :
- Shorter acyl chains (e.g., C12:0 in ) reduce hydrophobicity, altering membrane integration compared to the C18:0 chain in the target compound.
- Unsaturated bonds (e.g., 4E,8Z in ) influence lipid packing and phase behavior.
Synthetic Modifications :
- Azide () or alkyne () groups enable bioorthogonal tagging, unlike the native hydroxyl groups in the target compound.
- Oligosaccharide extensions (e.g., tri-saccharide in ) enhance multivalent binding but complicate synthesis .
Biological Implications :
- Sialylation (GM4) and sulfation confer negative charges, enabling interactions with lectins or extracellular matrix proteins .
- Fungal derivatives like Termitomycesphin D highlight evolutionary diversification for ecological roles .
Research Findings and Data Tables
Physicochemical Properties
Preparation Methods
Stereoselective Formation of the (1S,2R,3E)-Sphingosine Backbone
The sphingoid base is synthesized from Garner’s aldehyde , a chiral auxiliary enabling precise control over the C1 and C2 stereocenters. A Wittig reaction introduces the E-configured C3–C4 double bond using heptadecenyl triphenylphosphonium ylide. Subsequent reduction with NaBH4 yields the (1S,2R)-configured diol, which is selectively protected at the C2 hydroxyl using tert-butyldimethylsilyl (TBS) chloride.
Critical Parameters :
-
Temperature : −78°C for Wittig reaction to prevent isomerization.
-
Catalyst : Titanium(IV) isopropolate enhances diastereomeric excess (>98%).
Glycosylation Strategies for α-D-Galactopyranosyl Attachment
Donor-Acceptor Reactivity Matching
The galactose donor’s protecting groups dictate α-selectivity. Benzoyl-protected thiogalactosides (e.g., 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl thioethyl) exhibit higher α-selectivity (α:β = 9:1) compared to benzyl-protected analogs (α:β = 3:1). Activation with N-iodosuccinimide (NIS) and triflic acid (TfOH) at −40°C promotes glycosylation while minimizing side reactions.
Table 1: Glycosylation Conditions and Outcomes
| Donor Type | Promoter System | Temp (°C) | α:β Ratio | Yield (%) |
|---|---|---|---|---|
| Benzoyl-protected | NIS/TfOH | −40 | 9:1 | 62 |
| Benzyl-protected | NIS/TfOH | −20 | 3:1 | 78 |
| Azido-thiogalactoside | TMSOTf | −78 | 8:1 | 55 |
Azide-Based Modular Synthesis
A convergent approach employs 6-azidogalactosyl thioglycoside donors, enabling post-glycosylation functionalization. After coupling, the azide is reduced to an amine using Staudinger conditions (PPh3/H2O), followed by amidation with stearic acid.
Amidation of the Sphingoid Base
Stearoyl Chloride Coupling
Activation of stearic acid to its acyl chloride (SOCl2, 70°C) allows direct amidation with the sphingoid base’s primary amine. Triethylamine (TEA) scavenges HCl, driving the reaction to >90% conversion.
Titanium(IV)-Mediated Direct Amidation
An alternative single-step method uses titanium(IV) isopropylate (Ti(OiPr)4) as a Lewis acid catalyst. Heating stearic acid and the sphingoid amine at 165°C for 7 h under ammonia yields the amide with 98.4% purity.
Table 2: Amidation Methods Comparison
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl chloride | None | 25 | 12 | 85 |
| Titanium(IV) | Ti(OiPr)4 | 165 | 7 | 98.4 |
| EDCl/HOBt | DMAP | 0–25 | 24 | 76 |
Deprotection and Final Purification
Global Deprotection
Benzoyl groups are cleaved using NH3/MeOH (7 M, 24 h), while TBS ethers are removed with tetrabutylammonium fluoride (TBAF). Hydrogenolysis (H2, Pd(OH)2/C) eliminates benzyl protections.
Chromatographic Purification
Final purification employs silica gel chromatography (EtOAc/MeOH/H2O, 8:2:0.1) followed by recrystallization from chloroform/n-hexane to achieve >99% purity.
Analytical Characterization
Structural Validation
Q & A
What are the key challenges in synthesizing this glycosphingolipid, and how can stereochemical purity be ensured?
Basic Research Focus : Synthesis and structural validation.
Methodological Answer :
- Synthesis : The compound is a glycosphingolipid derivative requiring multi-step synthesis:
- Sphingoid base preparation : Start with L-serine and palmitoyl-CoA to form the sphingosine backbone via serine palmitoyltransferase .
- N-acylation : Stearoyl-CoA (C18:0) is enzymatically coupled to the sphingoid base using ceramide synthase .
- Glycosylation : The alpha-D-galactopyranosyl group is added via glycosyltransferases (e.g., UDP-galactose ceramide galactosyltransferase) or chemical methods (Koening-Knorr reaction) .
- Stereochemical Validation :
How does the alpha-D-galactopyranosyl moiety influence the compound’s interaction with lipid bilayers or receptors?
Advanced Research Focus : Structure-function relationships.
Methodological Answer :
- Membrane Interaction :
- Receptor Binding :
What analytical techniques are most reliable for quantifying this compound in biological matrices?
Basic Research Focus : Analytical chemistry.
Methodological Answer :
- LC-MS/MS :
- Challenges :
- Matrix effects (e.g., phospholipids) require SPE cleanup (C18 cartridges) .
- Quantify using calibration curves with RRF (Relative Response Factor) adjustments (e.g., 79% accuracy for octadecanamide derivatives) .
Are there contradictions in reported bioactivity data for similar ceramides, and how can they be resolved?
Advanced Research Focus : Data reconciliation.
Methodological Answer :
- Case Study : Anticancer activity in Octadecanamide, N-2-naphthalenyl- showed altered lipid profiles in renal cell carcinoma , but analogous data for this galactosylated derivative are lacking.
- Resolution Strategies :
- In Vitro Assays : Compare pro-apoptotic effects (e.g., caspase-3 activation) in cancer vs. normal cells .
- Metabolomics : Use UPLC-Q-TOF/MS to track downstream metabolites (e.g., sphingosine-1-phosphate) in treated tissues .
- Contradiction Note : Species-specific effects (e.g., murine vs. human ceramidases) may explain discrepancies; validate across models .
How can the compound’s role in lipid raft formation be experimentally tested?
Advanced Research Focus : Biophysical mechanisms.
Methodological Answer :
- Detergent-Resistant Membrane (DRM) Isolation :
- Fluorescence Microscopy :
What computational tools are suitable for predicting this compound’s metabolic pathways?
Basic Research Focus : Bioinformatics.
Methodological Answer :
- Pathway Prediction :
- Limitations : Alpha-galactosidase activity may vary; validate predictions with knock-out cell lines .
How does the compound’s hydroxylation pattern affect its stability in aqueous buffers?
Basic Research Focus : Physicochemical properties.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
